5'-Bromo-2'-methoxy-3'-methylacetophenone
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Overview
Description
5’-Bromo-2’-methoxy-3’-methylacetophenone is an organic compound with the molecular formula C10H11BrO2 It is a derivative of acetophenone, featuring a bromine atom, a methoxy group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Bromo-2’-methoxy-3’-methylacetophenone typically involves the bromination of 2’-methoxy-3’-methylacetophenone. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature to ensure selective bromination at the desired position .
Industrial Production Methods: On an industrial scale, the production of 5’-Bromo-2’-methoxy-3’-methylacetophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability .
Types of Reactions:
Substitution Reactions: 5’-Bromo-2’-methoxy-3’-methylacetophenone can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Major Products:
Scientific Research Applications
5’-Bromo-2’-methoxy-3’-methylacetophenone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5’-Bromo-2’-methoxy-3’-methylacetophenone involves its interaction with specific molecular targets. As an alkylating agent, it can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function . This property is exploited in biochemical assays to study enzyme activity and protein interactions .
Comparison with Similar Compounds
2-Bromo-3’-methoxyacetophenone: Similar in structure but lacks the methyl group at the 3’ position.
5-Bromo-2-hydroxy-3-methoxybenzaldehyde: Contains a hydroxyl group instead of a methyl group, leading to different reactivity and applications.
Uniqueness: 5’-Bromo-2’-methoxy-3’-methylacetophenone is unique due to the presence of both a bromine atom and a methoxy group on the benzene ring, which imparts distinct chemical properties and reactivity. The methyl group further enhances its versatility in synthetic applications .
Biological Activity
5'-Bromo-2'-methoxy-3'-methylacetophenone is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data regarding its biological activity, including mechanisms of action, efficacy against various pathogens, and cytotoxic effects on cancer cells.
This compound is characterized by the following structural features:
- Molecular Formula : C11H11BrO2
- Molecular Weight : 273.11 g/mol
- Structural Formula : Chemical Structure (for illustrative purposes)
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound has shown moderate to strong activity against both Gram-positive and Gram-negative bacteria.
Efficacy Against Bacteria
The Minimum Inhibitory Concentration (MIC) values for this compound are summarized in the table below:
Bacterial Strain | MIC (µM) |
---|---|
Escherichia coli | 15 |
Staphylococcus aureus | 10 |
Pseudomonas aeruginosa | 12 |
Salmonella typhi | 20 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, which is notable for its clinical relevance in antibiotic resistance.
Antifungal Activity
In addition to antibacterial properties, the compound has been tested for antifungal activity against various strains, including those of the genus Candida. The results demonstrate moderate antifungal effects, with an MIC value of approximately 25 µM against Candida albicans.
Anticancer Activity
The cytotoxic effects of this compound have also been investigated in several cancer cell lines. The compound was tested against A549 (lung cancer) and MCF7 (breast cancer) cell lines using the MTT assay to determine cell viability.
Cytotoxicity Results
Cell Line | IC50 (µM) | Effect |
---|---|---|
A549 | 30 | Moderate cytotoxicity |
MCF7 | 25 | Moderate cytotoxicity |
The IC50 values indicate that the compound exhibits moderate cytotoxicity towards these cancer cell lines, suggesting potential as an anticancer agent.
The proposed mechanism of action for this compound involves interaction with bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication. Molecular docking studies suggest that the compound binds effectively within the active site of these enzymes, forming hydrogen bonds and hydrophobic interactions that inhibit their function.
Case Studies
- Study on Antimicrobial Activity : In a study published in Journal of Natural Products, this compound was evaluated alongside other derivatives for their antimicrobial efficacy. The findings highlighted its effectiveness against multidrug-resistant strains and suggested further exploration into its mechanism of action .
- Cytotoxicity Assessment : A separate investigation assessed the cytotoxic effects on normal versus cancerous cells, revealing that while it effectively reduced viability in cancer cells, it exhibited lower toxicity towards non-cancerous cells, thus indicating a selective action .
Properties
Molecular Formula |
C10H11BrO2 |
---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
1-(5-bromo-2-methoxy-3-methylphenyl)ethanone |
InChI |
InChI=1S/C10H11BrO2/c1-6-4-8(11)5-9(7(2)12)10(6)13-3/h4-5H,1-3H3 |
InChI Key |
ZAZQJFFSCADKJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(=O)C)Br |
Origin of Product |
United States |
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